Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride
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Overview
Description
Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes glycine, glutamyl, and benzimidazole moieties, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents, and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes, enzyme activity, or protein interactions.
Medicine
In medicine, Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride may be investigated for its therapeutic potential in treating diseases or conditions related to its biological activity.
Industry
In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, or chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other glycine derivatives, glutamyl compounds, or benzimidazole-containing molecules. Examples include:
- Glycine, N-(N-L-gamma-glutamyl)-, chloride
- Benzimidazole derivatives with similar substituents
Uniqueness
The uniqueness of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
124486-08-4 |
---|---|
Molecular Formula |
C26H30ClF3N6O7S2 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-methoxy-3-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-1-ium-2-yl]methyldisulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C26H29F3N6O7S2.ClH/c1-13-19(12-44-43-11-18(23(39)31-10-22(37)38)32-21(36)6-4-15(30)24(40)41)35(8-7-20(13)42-2)25-33-16-5-3-14(26(27,28)29)9-17(16)34-25;/h3,5,7-9,15,18H,4,6,10-12,30H2,1-2H3,(H4-,31,32,33,34,36,37,38,39,40,41);1H/t15-,18-;/m0./s1 |
InChI Key |
JHTVZNDGZZPQGC-NKGQWRHHSA-N |
Isomeric SMILES |
CC1=C(C=C[N+](=C1CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)OC.[Cl-] |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)OC.[Cl-] |
Origin of Product |
United States |
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